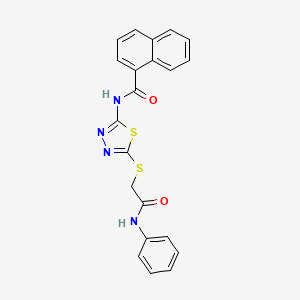

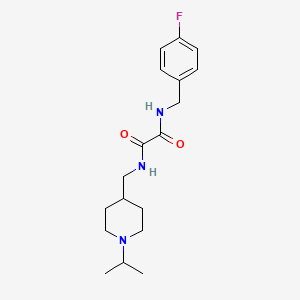

![molecular formula C19H16N2OS B2947372 N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide CAS No. 681163-38-2](/img/structure/B2947372.png)

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .

Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions . The strategy followed for the design of the new analogs, the in vitro biological evaluation as potential enzyme inhibitors, and the prediction mode binding for the selected compound .Molecular Structure Analysis

The molecular structure of “this compound” is complex. The indene moiety of the compound buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis

The position of the methoxy group on the phenyl ring significantly affected inhibitory activities against SARS-CoV-2 3CL pro . Further modifications of the compound, such as the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17), have been explored .Scientific Research Applications

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide has been found to have a number of potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. This compound has been shown to have anti-tumor properties, and it has been studied as a potential treatment for various types of cancer. In addition, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

Target of Action

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .

Mode of Action

This compound interacts with the 3CL pro enzyme, inhibiting its activity . The compound displays inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . The exact binding mode of the compound with 3CL pro has been rationalized through molecular docking .

Biochemical Pathways

By inhibiting the 3CL pro enzyme, this compound disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of viral particles, thereby mitigating the infection.

Pharmacokinetics

The compound’s inhibitory activity against 3cl pro suggests that it may have sufficient bioavailability to exert its therapeutic effects .

Result of Action

The inhibition of the 3CL pro enzyme by this compound results in a decrease in SARS-CoV-2 viral replication . This can lead to a reduction in the severity of COVID-19 symptoms and potentially contribute to the recovery of infected individuals.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide in lab experiments is its unique mechanism of action. This compound has been shown to have anti-tumor properties, making it useful in cancer research. In addition, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals.

Future Directions

There are many potential future directions for research on N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide. One area of research is the development of new synthesis methods that can improve the yield and purity of the final product. In addition, researchers may explore the use of this compound in combination with other compounds to enhance its anti-tumor properties. Finally, researchers may investigate the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.

Conclusion

In conclusion, this compound is a chemical compound that has shown promise in scientific research. Its unique mechanism of action and low toxicity make it a useful compound in lab experiments, particularly in the field of cancer research. While there are limitations to its use, there are many potential future directions for research on this compound, and it may prove to be a valuable tool in the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include indene, thioamide, and benzaldehyde. These materials are combined and subjected to a series of reactions that result in the formation of this compound. The synthesis method of this compound has been studied extensively, and researchers have optimized the process to improve the yield and purity of the final product.

Biochemical Analysis

Biochemical Properties

The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide interacts with the 3-Chymotrypsin-like cysteine protease (3CL pro), an enzyme that plays a crucial role in viral replication . The compound’s inhibitory activity against this enzyme has been evaluated, with the representative compound displaying an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against the 3CL pro enzyme . By inhibiting this enzyme, the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the 3CL pro enzyme . The compound’s binding mode with the enzyme has been rationalized through molecular docking .

Properties

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-15-9-5-4-8-14(15)12-16(18)23-19/h1-9H,10-12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEWKFYLEBCYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

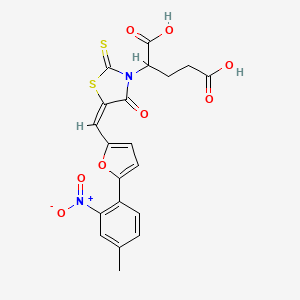

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone](/img/structure/B2947290.png)

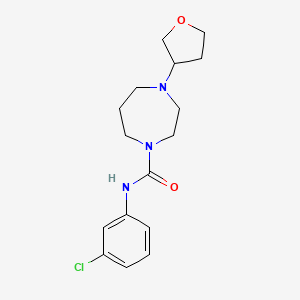

![1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2947293.png)

![1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/no-structure.png)

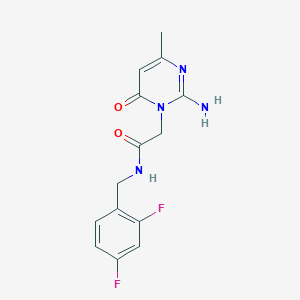

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)

![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)